molecular formula C9H11BrOS B13962452 5-Bromo-4-butylthiophene-2-carbaldehyde

5-Bromo-4-butylthiophene-2-carbaldehyde

Cat. No.: B13962452
M. Wt: 247.15 g/mol
InChI Key: QDCIJCPHCWULQI-UHFFFAOYSA-N
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Description

5-Bromo-4-butylthiophene-2-carbaldehyde is an organic compound with the molecular formula C9H11BrOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position, a butyl group at the 4-position, and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-butylthiophene-2-carbaldehyde typically involves the bromination of 4-butylthiophene followed by formylation. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of automated equipment to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-butylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-4-butylthiophene-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions

Mechanism of Action

The mechanism of action of 5-Bromo-4-butylthiophene-2-carbaldehyde depends on its application. In organic synthesis, it acts as a building block for constructing more complex molecules. In materials science, its electronic properties are exploited to create conductive and semiconductive materials. In biological studies, it may interact with specific enzymes or proteins, altering their activity or function .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the butyl group at the 4-position.

    5-Bromo-4-hexylthiophene-2-carbaldehyde: Similar structure but has a hexyl group instead of a butyl group at the 4-position.

    5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde: Similar structure but has a 2-ethylhexyl group at the 4-position

Uniqueness

5-Bromo-4-butylthiophene-2-carbaldehyde is unique due to the presence of the butyl group at the 4-position, which can influence its reactivity and physical properties. This makes it particularly useful in specific applications where the butyl group provides the desired electronic or steric effects .

Properties

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

IUPAC Name

5-bromo-4-butylthiophene-2-carbaldehyde

InChI

InChI=1S/C9H11BrOS/c1-2-3-4-7-5-8(6-11)12-9(7)10/h5-6H,2-4H2,1H3

InChI Key

QDCIJCPHCWULQI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=C1)C=O)Br

Origin of Product

United States

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